molecular formula C18H18F2N2O4 B3527319 ETHYL 4-({[2-(DIFLUOROMETHOXY)-5-METHYLANILINO]CARBONYL}AMINO)BENZOATE

ETHYL 4-({[2-(DIFLUOROMETHOXY)-5-METHYLANILINO]CARBONYL}AMINO)BENZOATE

Cat. No.: B3527319
M. Wt: 364.3 g/mol
InChI Key: SJBSNLOKDBHQRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-({[2-(DIFLUOROMETHOXY)-5-METHYLANILINO]CARBONYL}AMINO)BENZOATE is a synthetic organic compound with the molecular formula C18H18F2N2O4 It is characterized by the presence of a difluoromethoxy group, a methyl group, and an anilino carbonyl amino benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({[2-(DIFLUOROMETHOXY)-5-METHYLANILINO]CARBONYL}AMINO)BENZOATE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-(difluoromethoxy)-5-methylaniline with ethyl 4-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-({[2-(DIFLUOROMETHOXY)-5-METHYLANILINO]CARBONYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy group or the anilino carbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

ETHYL 4-({[2-(DIFLUOROMETHOXY)-5-METHYLANILINO]CARBONYL}AMINO)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-({[2-(DIFLUOROMETHOXY)-5-METHYLANILINO]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The difluoromethoxy group and the anilino carbonyl moiety play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-({[2-(METHOXY)-5-METHYLANILINO]CARBONYL}AMINO)BENZOATE
  • ETHYL 4-({[2-(TRIFLUOROMETHOXY)-5-METHYLANILINO]CARBONYL}AMINO)BENZOATE

Uniqueness

ETHYL 4-({[2-(DIFLUOROMETHOXY)-5-METHYLANILINO]CARBONYL}AMINO)BENZOATE is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .

Properties

IUPAC Name

ethyl 4-[[2-(difluoromethoxy)-5-methylphenyl]carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O4/c1-3-25-16(23)12-5-7-13(8-6-12)21-18(24)22-14-10-11(2)4-9-15(14)26-17(19)20/h4-10,17H,3H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBSNLOKDBHQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-({[2-(DIFLUOROMETHOXY)-5-METHYLANILINO]CARBONYL}AMINO)BENZOATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-({[2-(DIFLUOROMETHOXY)-5-METHYLANILINO]CARBONYL}AMINO)BENZOATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-({[2-(DIFLUOROMETHOXY)-5-METHYLANILINO]CARBONYL}AMINO)BENZOATE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
ETHYL 4-({[2-(DIFLUOROMETHOXY)-5-METHYLANILINO]CARBONYL}AMINO)BENZOATE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
ETHYL 4-({[2-(DIFLUOROMETHOXY)-5-METHYLANILINO]CARBONYL}AMINO)BENZOATE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
ETHYL 4-({[2-(DIFLUOROMETHOXY)-5-METHYLANILINO]CARBONYL}AMINO)BENZOATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.